

An In-depth Technical Guide on the Synthesis and Discovery of Vinbarbital

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Compound of Interest

Compound Name: Vinbarbital

Cat. No.: B10784607

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of **vinbarbital**, a barbiturate derivative with sedative-hypnotic properties. It details the historical context of its development, a plausible synthetic pathway with detailed experimental protocols, and its mechanism of action at the molecular level. Quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Historical Context

Vinbarbital, chemically known as 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid, was developed by Sharp and Dohme in 1939.^[1] It emerged during a period of extensive research into barbiturate derivatives for their therapeutic potential as sedatives, hypnotics, and anticonvulsants. As an intermediate-acting barbiturate, **vinbarbital** offered a specific duration of action that was sought after for certain clinical applications. Although its use has largely been superseded by newer classes of drugs with improved safety profiles, the study of its synthesis and pharmacology remains relevant for understanding the structure-activity relationships of barbiturates and for the development of new central nervous system depressants.

Physicochemical Properties

A summary of the key physicochemical properties of **vinbarbital** is provided in the table below.

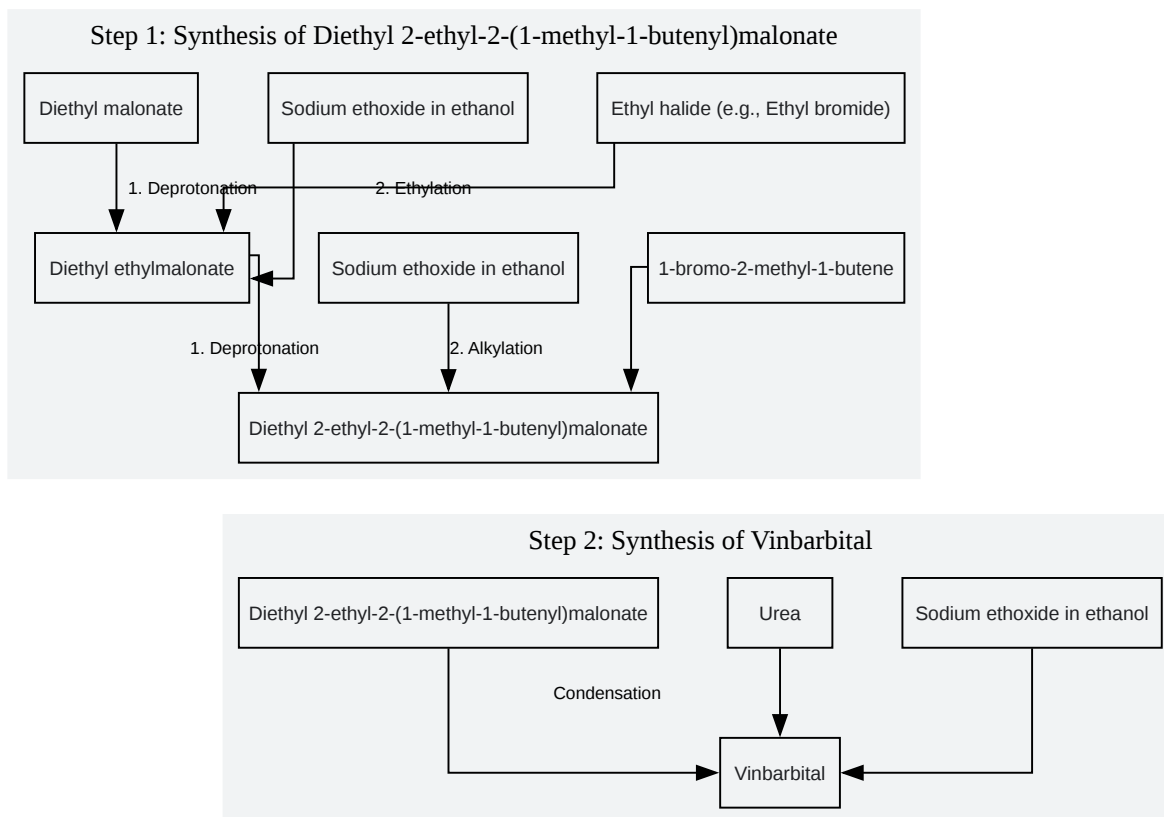
Property	Value	Reference
IUPAC Name	5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trione	PubChem
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₃	--INVALID-LINK--
Molecular Weight	224.26 g/mol	--INVALID-LINK--
CAS Number	125-42-8	--INVALID-LINK--
Melting Point	163-166 °C (436-439 K)	--INVALID-LINK--
Appearance	White crystalline solid	General knowledge of barbiturates
Solubility	Slightly soluble in water	General knowledge of barbiturates

Synthesis of Vinbarbital

The synthesis of **vinbarbital** is a two-step process that begins with the dialkylation of diethyl malonate to introduce the ethyl and 1-methyl-1-butenyl side chains, followed by a condensation reaction with urea to form the barbiturate ring.

Experimental Workflow

The overall workflow for the synthesis of **vinbarbital** is depicted below.



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Caption: General workflow for the two-step synthesis of **vinbarbital**.

Experimental Protocols

Note: The following protocols are constructed based on established general methods for the synthesis of barbiturates and their precursors, as a specific detailed protocol for **vinbarbital** is not readily available in modern literature.

Materials:

- Diethyl malonate
- Sodium metal
- Absolute ethanol
- Ethyl bromide
- 1-bromo-2-methyl-1-butene
- Hydrochloric acid (dilute)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Toluene

Procedure:

- Preparation of Diethyl ethylmalonate:
 - In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
 - To the stirred solution of sodium ethoxide, add diethyl malonate dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, add ethyl bromide dropwise to the reaction mixture.
 - Reflux the mixture until the reaction is complete (monitor by TLC).
 - Cool the reaction mixture and remove the ethanol under reduced pressure.
 - Add water and toluene to the residue and separate the organic layer.

- Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl ethylmalonate. Purify by vacuum distillation.
- Preparation of Diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate:
 - Prepare a fresh solution of sodium ethoxide in absolute ethanol as described above.
 - To this solution, add the purified diethyl ethylmalonate dropwise.
 - Following the addition, add 1-bromo-2-methyl-1-butene dropwise to the reaction mixture.
 - Reflux the mixture until the reaction is complete (monitor by TLC).
 - Follow the same work-up and purification procedure as for diethyl ethylmalonate to obtain the final product, diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate.

Materials:

- Diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate
- Urea
- Sodium metal
- Absolute ethanol
- Hydrochloric acid (concentrated)

Procedure:

- Condensation Reaction:
 - In a flame-dried round-bottom flask fitted with a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

- To this solution, add diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate, followed by a solution of dry urea in warm absolute ethanol.
- Heat the mixture to reflux for several hours until the condensation is complete. A solid precipitate of the sodium salt of **vinbarbital** may form.
- Work-up and Purification:
 - After cooling, remove the ethanol by distillation under reduced pressure.
 - Dissolve the residue in water and filter to remove any insoluble impurities.
 - Carefully acidify the filtrate with concentrated hydrochloric acid with cooling in an ice bath. **Vinbarbital** will precipitate out of the solution.
 - Collect the solid product by vacuum filtration and wash with cold water.
 - Recrystallize the crude **vinbarbital** from a suitable solvent (e.g., aqueous ethanol) to obtain the pure product.
 - Dry the purified crystals in a vacuum oven.

Expected Quantitative Data

The following table summarizes expected quantitative data for the synthesis of **vinbarbital** based on typical yields for similar barbiturate syntheses and available physical data.

Parameter	Value	Notes
Yield (Step 1)	60-80%	Expected yield for the dialkylation of diethyl malonate.
Yield (Step 2)	70-85%	Expected yield for the condensation reaction to form the barbiturate ring.
Overall Yield	42-68%	Calculated from the expected yields of the two steps.
Melting Point	163-166 °C	--INVALID-LINK--
Mass Spectrum (m/z)	224 (M+), 195, 167, 139, 112, 83, 55	Major peaks observed in the electron ionization mass spectrum. --INVALID-LINK--

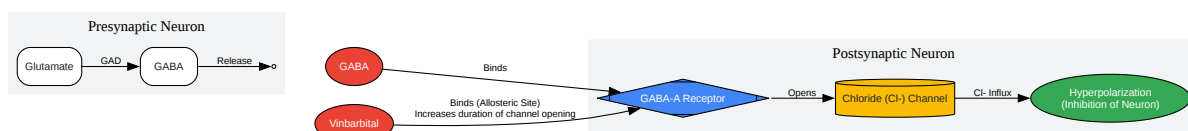
Mechanism of Action: GABA-A Receptor Modulation

Barbiturates, including **vinbarbital**, exert their effects on the central nervous system primarily by modulating the activity of the γ -aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Vinbarbital acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor that is distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. At higher concentrations, barbiturates can also directly open the GABA-A receptor channel, even in the absence of GABA. This direct agonistic activity contributes to the profound CNS depression and the risk of overdose associated with this class of drugs.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of **vinbarbital** at the GABA-A receptor.



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Caption: Mechanism of action of **Vinbarbital** at the GABA-A receptor.

Conclusion

This technical guide has provided a detailed overview of the synthesis and discovery of **vinbarbital**. While a specific, modern, and detailed experimental protocol is not readily available, a plausible synthetic route has been constructed based on well-established chemical principles for barbiturate synthesis. The provided information on its physicochemical properties and mechanism of action serves as a valuable resource for researchers. Further investigation into the historical literature and patent filings may yield more precise details regarding the original synthesis and characterization of this compound. The diagrams and structured data presented herein are intended to facilitate a deeper understanding of this classic sedative-hypnotic agent.

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References

- 1. hmdb.ca [hmdb.ca]
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